4-碘-2-甲基苯并噻唑

描述

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 4-Iodo-2-methylbenzothiazole, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another common method is the cyclization of thioamide . These synthetic approaches have been developed over the years, and they continue to evolve, offering more efficient and environmentally friendly methods .科学研究应用

抗菌活性

4-碘-2-甲基苯并噻唑已在抗菌活性方面进行了探索。一项研究专注于使用4-碘苯甲酸合成新型三唑,最终将其转化为具有抗菌性能的三唑。这些化合物,包括与4-碘-2-甲基苯并噻唑相关的化合物,表现出对各种细菌和真菌的抑制作用,包括白色念珠菌、黑曲霉和镰刀菌(Gupta & Mishra, 2017)。

抗癌性能

另一个重要的应用领域是抗癌研究。一项研究调查了带有苯并噻唑基团的几种4-噻唑烷酮的抗肿瘤筛选,旨在发现新型抗癌药物。这些化合物,包括4-碘-2-甲基苯并噻唑的衍生物,显示出对各种癌细胞系的有希望的抗癌活性,包括白血病、黑色素瘤、肺癌和乳腺癌(Havrylyuk et al., 2010)。

材料科学和表面化学

在材料科学和表面化学中,4-碘-2-甲基苯并噻唑已被用于涉及表面增强拉曼散射(SERS)的研究。对胶体银颗粒上2-氨基-4-甲基苯并噻唑吸附的调查提供了关于分子水平相互作用的见解,这对于先进材料和传感器的开发至关重要(Sarkar et al., 2005)。

化学合成和分析

该化合物还被用于化学合成和分析。例如,一项研究专注于使用高效液相色谱(HPLC)定量分析2-氨基-4-甲基苯并噻唑,一个相关化合物,展示了其在分析化学中的重要性(Yuan, 2011)。

缓蚀

另一个应用领域是缓蚀领域。一项研究考察了2-氨基-4-甲基苯并噻唑及其衍生物作为在酸性环境中对轻钢的缓蚀剂的使用,突出了其在工业应用中的潜力(Shainy et al., 2017)。

未来方向

The future of benzothiazole research is promising, with recent advances in green chemistry leading to more efficient and environmentally friendly synthesis methods . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they will continue to be a focus of medicinal chemistry research .

作用机制

Target of Action

Benzothiazole derivatives have been reported to interact with various biological targets, including bcl-2, a key enzyme involved in apoptosis

Mode of Action

Benzothiazole derivatives have been reported to inhibit bcl-2, an anti-apoptotic protein . This suggests that 4-Iodo-2-methylbenzothiazole might interact with its targets to induce apoptosis, but further studies are required to confirm this hypothesis.

Biochemical Pathways

It is known that modulation of bcl-2 activity can affect apoptosis, a crucial process in cell survival and death . Therefore, it is plausible that 4-Iodo-2-methylbenzothiazole might influence pathways related to apoptosis.

Pharmacokinetics

These properties are critical for the bioavailability and efficacy of a drug

Result of Action

If 4-iodo-2-methylbenzothiazole acts similarly to other benzothiazole derivatives, it might induce apoptosis in cells by inhibiting anti-apoptotic proteins like bcl-2

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound

生化分析

Biochemical Properties

4-Iodo-2-methylbenzothiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with the BCL-2 family of proteins, which are key regulators of apoptosis. The compound binds to the anti-apoptotic proteins BCL-2 and BCL-XL, inhibiting their function and promoting the apoptotic pathway. This interaction is crucial in cancer research, as it can potentially lead to the development of new cancer therapies .

Cellular Effects

The effects of 4-Iodo-2-methylbenzothiazole on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. It influences cell signaling pathways, particularly those involved in cell survival and death. Additionally, 4-Iodo-2-methylbenzothiazole affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby altering cellular metabolism and promoting cell death .

Molecular Mechanism

At the molecular level, 4-Iodo-2-methylbenzothiazole exerts its effects through specific binding interactions with biomolecules. It binds to the BH3 domain of BCL-2 family proteins, inhibiting their anti-apoptotic function. This binding prevents the interaction of BCL-2 with pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from mitochondria and activation of the caspase cascade. This cascade ultimately results in programmed cell death. Additionally, 4-Iodo-2-methylbenzothiazole may influence gene expression by modulating transcription factors involved in apoptosis .

Dosage Effects in Animal Models

The effects of 4-Iodo-2-methylbenzothiazole vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

4-Iodo-2-methylbenzothiazole is involved in several metabolic pathways, primarily those related to apoptosis. It interacts with enzymes such as caspases, which play a critical role in the execution phase of apoptosis. The compound also affects metabolic flux by altering the levels of key metabolites involved in cell survival and death. These interactions underscore the compound’s potential as a modulator of metabolic pathways in cancer therapy .

Transport and Distribution

Within cells and tissues, 4-Iodo-2-methylbenzothiazole is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in mitochondria, where it exerts its apoptotic effects. This localization is crucial for its function, as the mitochondria are central to the regulation of apoptosis .

Subcellular Localization

The subcellular localization of 4-Iodo-2-methylbenzothiazole is primarily in the mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to the mitochondrial membrane. Once localized, 4-Iodo-2-methylbenzothiazole interacts with mitochondrial proteins to induce apoptosis. This targeted approach enhances its efficacy and reduces off-target effects .

属性

IUPAC Name |

4-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZZMLIIOOAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)

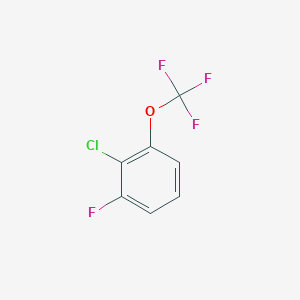

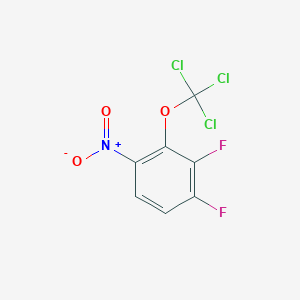

![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)

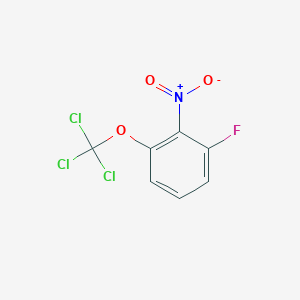

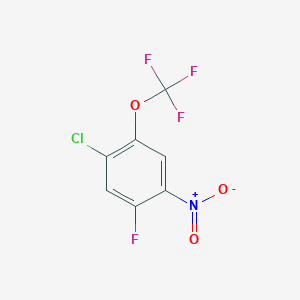

![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)

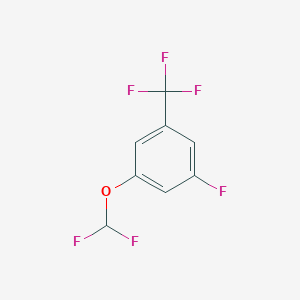

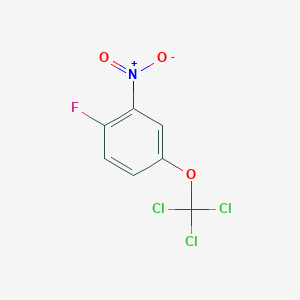

![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)

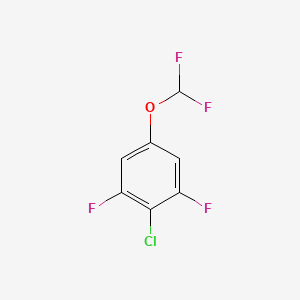

![4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene](/img/structure/B1402240.png)